molecular formula C10H13ClN2O B1214056 4-Amino-1-phenylpyrrolidin-2-one hydrochloride CAS No. 774-21-0

4-Amino-1-phenylpyrrolidin-2-one hydrochloride

Cat. No. B1214056
CAS RN: 774-21-0
M. Wt: 212.67 g/mol
InChI Key: YKUPNEOUQMMOGV-UHFFFAOYSA-N
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Description

4-Amino-1-phenylpyrrolidin-2-one hydrochloride is a chemical compound with diverse applications, primarily in synthetic organic chemistry. Its structure and properties make it valuable for various synthetic processes.

Synthesis Analysis

  • Synthesis from N-Vinylpyrrolidin-2-One : A method using N-Vinylpyrrolidin-2-One as a 3-Aminopropyl Carbanion equivalent for the synthesis of substituted 1-Pyrrolines, such as 2-Phenyl-1-Pyrroline, has been explored (Sorgi et al., 2003).
  • Synthesis via Double Reduction of Cyclic Sulfonamides : The synthesis of related compounds like (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine was achieved through the double reduction of cyclic sulfonamide precursors (Evans, 2007).
  • Dynamic Kinetic Resolution Catalyzed by ω-Transaminases : A synthesis method for enantiomerically enriched 4-phenylpyrrolidin-2-one was developed, employing dynamic kinetic resolution as a key step (Koszelewski et al., 2009).

Molecular Structure Analysis

The molecular structure of 4-Amino-1-phenylpyrrolidin-2-one hydrochloride is characterized by its pyrrolidin-2-one core, a phenyl group, and an amino group. This structure influences its chemical behavior and reactivity.

Chemical Reactions and Properties

  • Reactivity with Ketenes : The compound shows interesting reactivity with ketenes, forming various derivatives with potential pharmacological properties (Mosti et al., 1988).
  • Decarboxylation Reactions : It undergoes decarboxylation reactions, highlighting its potential in synthetic applications (Hashimoto et al., 1986).

Physical Properties Analysis

The physical properties of 4-Amino-1-phenylpyrrolidin-2-one hydrochloride, such as melting point, solubility, and stability, are determined by its molecular structure. These properties are critical in its handling and application in various chemical processes.

Chemical Properties Analysis

  • Aminooxygenation and Dioxygenation Reactions : This compound is capable of undergoing aminooxygenation and dioxygenation reactions, further expanding its utility in organic synthesis (Wdowik & Chemler, 2017).
  • Fluorescence Enhancement : N-phenyl substitutions in similar compounds have been shown to enhance fluorescence, indicating potential applications in material science (Yang, Chiou, & Liau, 2002).

Scientific Research Applications

Stereochemistry of Phenylpiracetam and its Derivatives

Phenylpiracetam and its structural analogs, based on the pyrrolidin-2-one pharmacophore, have shown significant promise in facilitating memory processes and attenuating cognitive function impairment due to various factors. Recent research focuses on the design, synthesis, and biological activity exploration of enantiomerically pure derivatives of phenylpiracetam. Studies highlight the direct relationship between the configuration of the stereocenters and the biological properties of their respective enantiomers. Comparative pharmacological testing of individual enantiomers has underscored their pharmacological advantages, emphasizing the importance of selecting the most effective stereoisomer for drug development (Veinberg et al., 2015).

Pharmacological and Biological Activity Studies

Use of TOAC in Peptide Studies

The paramagnetic amino acid TOAC has been extensively employed in the study of peptides and peptide synthesis. TOAC's rigid structure and attachment to the peptide backbone via a peptide bond have made it a valuable tool for analyzing backbone dynamics and peptide secondary structure. Various physical techniques like EPR spectroscopy, X-ray crystallography, CD, fluorescence, NMR, and FT-IR have been used in these studies. The incorporation of TOAC has been particularly useful in investigating the interaction of peptides with membranes, peptide-protein interactions, and peptide-nucleic acid interactions (Schreier et al., 2012).

Drug Delivery Applications

Role of PVP in Drug Delivery

Polyvinylpyrrolidone (PVP) is a hydrophilic polymer extensively used in pharmaceutical, biomedical, and nutraceutical fields as a carrier. Its versatility and unique properties make it one of the most suitable and promising polymers for the development of new pharmaceutical forms. Various PVP-based systems, including microparticles, nanoparticles, fibers, hydrogels, tablets, and films, have been developed to deliver different active principles. This review underscores the role of PVP in drug delivery, focusing on different morphologies for polymer/active compound formulations (Franco & De Marco, 2020).

Safety And Hazards

The safety data sheet for this compound indicates that it is considered hazardous . It may be corrosive to metals and can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-amino-1-phenylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-8-6-10(13)12(7-8)9-4-2-1-3-5-9;/h1-5,8H,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUPNEOUQMMOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20998612
Record name 4-Amino-1-phenylpyrrolidin-2-one--hydrogen chloride (1/1)
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Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-phenylpyrrolidin-2-one hydrochloride

CAS RN

774-21-0
Record name 2-Pyrrolidinone, 4-amino-1-phenyl-, hydrochloride (1:1)
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Record name 2-Pyrrolidinone, 4-amino-1-phenyl-, hydrochloride
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Record name 4-Amino-1-phenylpyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name 4-amino-1-phenylpyrrolidin-2-one hydrochloride
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